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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-ol

Cat. No.: B103374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylbutan-1-ol, a chiral

primary alcohol, and its various structural isomers with the molecular formula C₆H₁₄O. This

document details the IUPAC nomenclature, comparative physicochemical properties, and

detailed experimental protocols for the synthesis and analysis of these compounds.

Isomeric Relationships and Nomenclature
The molecular formula C₆H₁₄O represents a diverse array of alcohol isomers, which can be

categorized based on the arrangement of the carbon skeleton (chain isomerism) and the

position of the hydroxyl group (positional isomerism). 2,3-Dimethylbutan-1-ol is a primary

alcohol characterized by a butane backbone with methyl groups at the second and third carbon

positions.[1] The carbon at position 3 is a stereocenter, meaning the molecule exists as two

enantiomers: (R)- and (S)-2,3-dimethylbutan-1-ol.[1]

Below is a diagram illustrating the relationship between 2,3-Dimethylbutan-1-ol and some of

its key structural isomers.
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Isomeric landscape of selected C₆H₁₄O alcohols.

Comparative Physicochemical Properties
The structural variations among the C₆H₁₄O alcohol isomers lead to differences in their

physical properties. Branching in the carbon chain generally lowers the boiling point due to a

reduction in the surface area available for intermolecular van der Waals interactions. The

position of the hydroxyl group also influences properties such as boiling point and solubility.

The following table summarizes key quantitative data for 2,3-Dimethylbutan-1-ol and some of

its isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b103374?utm_src=pdf-body-img
https://www.benchchem.com/product/b103374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC
Name

CAS
Number

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/cm³)

Refractive
Index

2,3-

Dimethylbuta

n-1-ol

19550-30-2 142
-48.42

(estimate)
0.811 1.4185

Hexan-1-ol 111-27-3 157 -52 0.814 1.418

Hexan-2-ol 626-93-7 136 -23 0.819 1.415

Hexan-3-ol 623-37-0 135 -55 0.819 1.419

2-

Methylpentan

-1-ol

105-30-6 148 -108 0.825 1.419

3-

Methylpentan

-3-ol

77-74-7 122 -23.6 0.828 1.419

3,3-

Dimethylbuta

n-2-ol

464-07-3 120 5.7 0.829 1.418

2,3-

Dimethylbuta

n-2-ol

594-60-5 119 15 0.827 1.420

Data sourced from various chemical databases. Some values are estimates.

Experimental Protocols
Synthesis of 2,3-Dimethylbutan-1-ol via Hydroboration-
Oxidation
This protocol describes a common method for the anti-Markovnikov hydration of an alkene to

produce a primary alcohol.

Workflow Diagram:
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Start: 2,3-Dimethylbut-1-ene Dissolve in THF Add Borane-THF complex (BH3-THF)
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Synthesis workflow for 2,3-Dimethylbutan-1-ol.

Methodology:

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet is charged with 2,3-dimethylbut-1-ene (1 equivalent) and anhydrous

tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath.

Hydroboration: A solution of borane-THF complex (1 M in THF, 1.1 equivalents) is added

dropwise to the stirred solution of the alkene, maintaining the temperature at 0°C.

Reaction Progression: After the addition is complete, the ice bath is removed, and the

reaction mixture is stirred at room temperature for 2 hours.

Oxidation: The flask is cooled again to 0°C. Sodium hydroxide solution (e.g., 3 M aqueous, 3

equivalents) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide

(30% aqueous solution, 3 equivalents).

Work-up: The mixture is stirred at room temperature for 1 hour. The aqueous layer is

separated, and the organic layer is extracted with diethyl ether. The combined organic layers

are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by fractional distillation to yield 2,3-dimethylbutan-1-ol.

Analysis and Separation of C₆H₁₄O Isomers by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and identification of volatile alcohol

isomers.
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Methodology:

Sample Preparation: A standard mixture containing known concentrations of various C₆H₁₄O

alcohol isomers is prepared in a suitable solvent (e.g., dichloromethane). The unknown

sample is similarly diluted.

GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) is

used.

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar

polyethylene glycol phase) is recommended for good separation of alcohols.[2]

Injector: Split/splitless injector, operated in split mode.

Carrier Gas: Helium at a constant flow rate.

GC Conditions:

Injector Temperature: 250°C.

Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min

to 150°C, and held for 5 minutes.[2] This program should be optimized based on the

specific isomers being analyzed.

Transfer Line Temperature: 280°C.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Scan Mode: Full scan mode (e.g., m/z 35-200) for identification.

Data Analysis:

Identification: The retention time of each peak in the sample chromatogram is compared to

the retention times of the standards. The mass spectrum of each peak is compared to a
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reference library (e.g., NIST) for confirmation.

Quantification: An internal standard can be used to determine the concentration of each

isomer in the unknown sample. The peak area of each isomer is compared to the peak

area of the internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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